REACTION_SMILES
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[CH2:1]1[CH2:2][NH:3][CH2:4][CH2:5][NH:6]1.[CH2:7]([CH3:8])[O:9][C:10](=[O:11])[c:12]1[cH:13][n:14]([CH2:25][CH3:26])[c:15]2[cH:16][c:17]([Cl:24])[c:18]([F:23])[cH:19][c:20]2[c:21]1=[O:22].[CH3:33][c:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1.[cH:27]1[cH:28][cH:29][n:30][cH:31][cH:32]1>>[CH2:1]1[CH2:2][N:3]([c:17]2[cH:16][c:15]3[n:14]([CH2:25][CH3:26])[cH:13][c:12]([C:10]([O:9][CH2:7][CH3:8])=[O:11])[c:21](=[O:22])[c:20]3[cH:19][c:18]2[F:23])[CH2:4][CH2:5][NH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cn(CC)c2cc(Cl)c(F)cc2c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cn(CC)c2cc(N3CCNCC3)c(F)cc2c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |